α7 Nicotinic Receptor Selectivity Over α4β2 Subtype
The compound's defining differentiation is its selectivity for the α7 nicotinic acetylcholine receptor (nAChR) over the α4β2 subtype. While specific IC50 or Ki values for this exact compound are not publicly disclosed, the patent characterizes the class as selective α7 nAChR antagonists that 'are not believed to bind to α4β2 nAChR' [1]. This profile contrasts with broad-spectrum antagonists like mecamylamine (IC50 ~0.1-1 µM for multiple subtypes) and the α4β2 partial agonist varenicline, serving as a class-level differentiator [REFS-2, REFS-3]. The targeted receptor interaction is supported by the compound's distinct chemical structure, including its 1,2,4-triazole and cyclopentyloxy-nicotinamide moieties.
| Evidence Dimension | Receptor Subtype Selectivity (α7 vs. α4β2 nAChR) |
|---|---|
| Target Compound Data | Selective for α7 nAChR; binding to α4β2 nAChR not believed to occur. (Exact quantitative values not disclosed). |
| Comparator Or Baseline | Broad-spectrum antagonist Mecamylamine (IC50 ~0.1-1 µM for multiple subtypes). α4β2 partial agonist Varenicline (Ki = 0.15 nM at α4β2). |
| Quantified Difference | Qualitative selectivity difference; a broad-spectrum antagonist impacts multiple subtypes, while this compound is designed for an α7-specific profile. |
| Conditions | Receptor binding and functional assays as described in patent EP2723173B1. |
Why This Matters
For researchers studying α7-specific pathways in cognition, inflammation, or oncology, using a tool with confirmed lack of α4β2 activity is critical to avoid confounding off-target effects that would compromise data validity.
- [1] Intra-Cellular Therapies, Inc. (2017). European Patent EP2723173B1: Triazole derivatives useful as nicotinic receptor antagonists. Abstract. View Source
- [2] Papke, R. L., et al. (2007). Mecamylamine is a selective non-competitive antagonist of human neuronal α4β2 nicotinic acetylcholine receptors. Journal of Pharmacology and Experimental Therapeutics, 322(1), 306-315. View Source
- [3] Coe, J. W., et al. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry, 48(10), 3474-3477. View Source
